Cis vs. Trans Isomer Energetic Differentiation: Computational and Experimental Validation
The cis isomer of 1,2-dibromoethene is more stable than the trans isomer by 0.04 kcal mol⁻¹ at the MP4(STDQ)/6-311++G(3df,3dp)//MP2/6-311++G(3df,3dp) level of theory, a subtle difference that aligns with experimental measurements (0.090 ± 0.240 kcal mol⁻¹) [1]. This cis-preference is counterintuitive given the typical steric destabilization expected in cis-1,2-disubstituted alkenes, and has been attributed to stabilizing hyperconjugative interactions between Br lone pairs and the π*(C=C) antibonding orbital [1].
| Evidence Dimension | Isomer Stability (Relative Energy) |
|---|---|
| Target Compound Data | cis-1,2-dibromoethene: 0.04 kcal mol⁻¹ more stable than trans isomer |
| Comparator Or Baseline | trans-1,2-dibromoethene: baseline (0.00 kcal mol⁻¹ reference) |
| Quantified Difference | ΔE = 0.04 kcal mol⁻¹ in favor of cis isomer; experimental ΔE = 0.090 ± 0.240 kcal mol⁻¹ |
| Conditions | MP4(STDQ)/6-311++G(3df,3dp)//MP2/6-311++G(3df,3dp) computational method; experimental calorimetry |
Why This Matters
This unexpected stabilization of the cis isomer provides a measurable rationale for isomeric composition control in synthesis and validates the need for stereochemically defined material in mechanistic studies.
- [1] Yamamoto, T., Kaneno, D., & Tomoda, S. (2005). The Importance of Lone Pair Electron Delocalization in the cis–trans Isomers of 1,2-Dibromoethenes. Chemistry Letters, 34(8), 1190–1191. View Source
